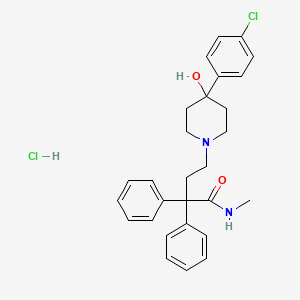

Desmethylloperamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Desmethylloperamide hydrochloride is a major metabolite of loperamide, a synthetic opioid used primarily as an anti-diarrheal agent. This compound is known for its interaction with the permeability-glycoprotein efflux pump, which restricts its passage through the blood-brain barrier .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Desmethylloperamide hydrochloride is synthesized through the N-demethylation of loperamide. This process typically involves the use of oxidative agents such as cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4 . The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the efficiency of the demethylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and continuous flow systems to maintain the required reaction conditions. The product is then purified using chromatographic techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Synthetic Pathways

Desmethylloperamide is primarily synthesized via two approaches:

Demethylation of Loperamide

The primary route involves selective N-demethylation of loperamide using alkaline hydrolysis or enzymatic catalysis:

-

Chemical Demethylation :

| Entry | Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 5 | KOH | BuOH, 100°C, 3 days | 7 |

| 3 | HCl | 1,4-Dioxane, reflux, 16 h | - |

| 4 | H₂SO₄ | H₂O, 100°C, 16 h | 23 |

-

Enzymatic Demethylation :

Metabolic Reactions

Desmethylloperamide undergoes further biotransformation:

-

Phase I Reactions :

-

Phase II Conjugation :

Hydrolysis of Nitrile Precursors

Desmethylloperamide derivatives are synthesized via nitrile hydrolysis (Table 2):

| Entry | Substrate | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 3 | 12b | HCl | 1,4-Dioxane, reflux | 20 |

| 4 | 12b | H₂SO₄ | H₂O, 100°C | 23 |

-

Acidic hydrolysis of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives yields desmethylloperamide analogs .

Stability and Degradation

-

pH-Dependent Stability :

-

Thermal Stability :

Analytical Characterization

-

Chromatography :

-

Mass Spectrometry :

Reaction with Gilman Reagents

Desmethylloperamide’s furan moiety participates in nucleophilic ring-opening reactions:

-

Epoxide Ring Opening :

Toxicological Reactions

-

hERG Channel Inhibition :

Immunoassay Cross-Reactivity

-

False-Positive Results :

This synthesis of data from pharmacological, metabolic, and analytical studies provides a comprehensive overview of desmethylloperamide hydrochloride’s reactivity, emphasizing its clinical and toxicological implications .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Desmethylloperamide hydrochloride is primarily recognized for its role as an opioid receptor agonist. Unlike loperamide, which is widely used to treat diarrhea, desmethylloperamide exhibits different pharmacokinetic properties due to its ability to cross the blood-brain barrier under certain conditions. This property is significant for understanding its potential central nervous system effects and therapeutic applications.

Diarrhea Management

This compound is involved in the treatment of various forms of diarrhea, particularly in cases where loperamide is indicated. Its efficacy in managing symptoms stems from its action on the gut's opioid receptors.

Potential Misuse and Toxicity

Recent studies have highlighted cases of misuse where individuals have taken high doses of loperamide (and consequently desmethylloperamide) to achieve euphoric effects or mitigate opioid withdrawal symptoms. This misuse can lead to serious cardiovascular complications, including ventricular tachycardia and prolonged QT intervals .

Clinical Case Reports

A multicenter cohort study documented adverse effects associated with loperamide misuse, focusing on patients who presented with severe cardiac events after high-dose consumption. Among 26 patients studied, 38.5% exhibited prolonged QTc intervals, with several experiencing life-threatening arrhythmias .

| Case Study | Patient Demographics | Symptoms | Outcomes |

|---|---|---|---|

| 1 | 36-year-old male | Unresponsive, ventricular tachycardia | Resuscitated after CPR; found with multiple loperamide bottles |

| 2 | 17-year-old female | Prolonged QTc, dysrhythmias | Managed with supportive care; no fatalities reported |

Toxicology Registry Insights

The Toxicology Investigators Consortium (ToxIC) Registry has provided insights into the clinical characteristics of patients with loperamide exposure. This registry highlights the need for awareness regarding the potential for abuse and serious side effects associated with desmethylloperamide .

Neuropharmacological Studies

Research indicates that desmethylloperamide may have neuropharmacological implications due to its ability to penetrate the blood-brain barrier under certain conditions. Studies involving animal models have suggested that this compound could be useful in evaluating P-glycoprotein function in pharmacokinetics .

Mecanismo De Acción

Desmethylloperamide hydrochloride exerts its effects primarily through its interaction with the permeability-glycoprotein efflux pump. This interaction prevents the compound from crossing the blood-brain barrier, thereby limiting its central nervous system effects. The molecular targets involved include the permeability-glycoprotein and other ATP-binding cassette transporters .

Comparación Con Compuestos Similares

Similar Compounds

Loperamide: The parent compound, used as an anti-diarrheal agent.

Diphenoxylate: Another synthetic opioid with similar anti-diarrheal properties.

Haloperidol: A structurally similar compound with different pharmacological effects.

Uniqueness

Desmethylloperamide hydrochloride is unique due to its selective interaction with the permeability-glycoprotein efflux pump, which restricts its passage through the blood-brain barrier. This property makes it a valuable tool in studying drug resistance mechanisms and developing new pharmaceutical formulations .

Propiedades

Fórmula molecular |

C28H32Cl2N2O2 |

|---|---|

Peso molecular |

499.5 g/mol |

Nombre IUPAC |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide;hydrochloride |

InChI |

InChI=1S/C28H31ClN2O2.ClH/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22;/h2-15,33H,16-21H2,1H3,(H,30,32);1H |

Clave InChI |

CDRYTZQIQNWLFW-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Sinónimos |

(11C)N-desmethyl-loperamide (N-methyl-11C)-desmethyl-loperamide N-demethyl-loperamide N-demethylloperamide N-desmethyl-loperamide N-desmethylloperamide |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.